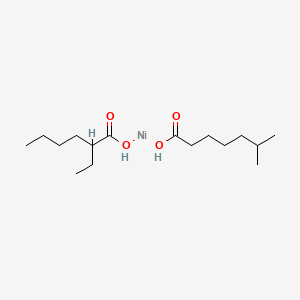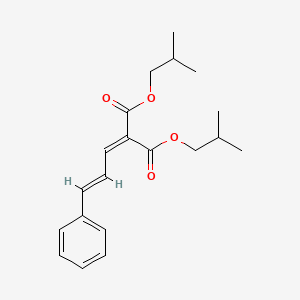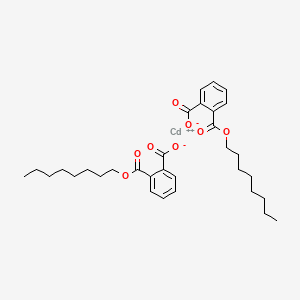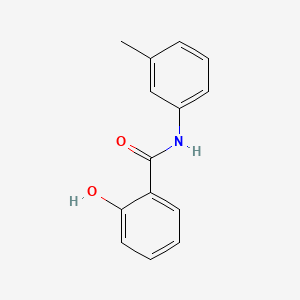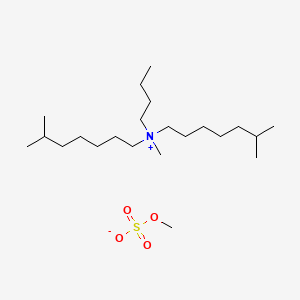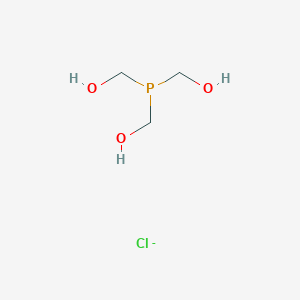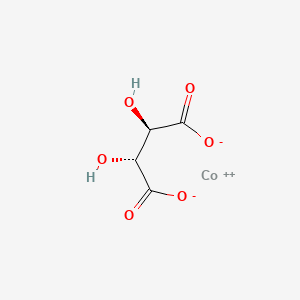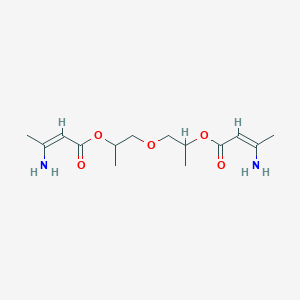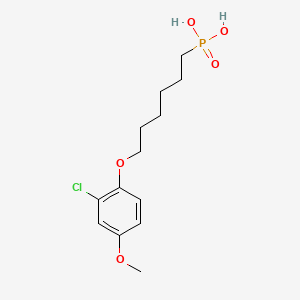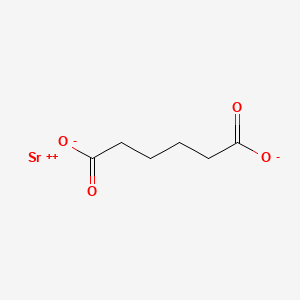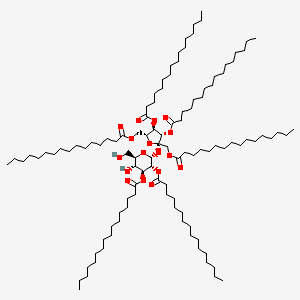
Sucrose hexapalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose hexapalmitate is a type of sucrose fatty acid ester, specifically an ester of sucrose and palmitic acid. It is a nonionic surfactant widely used in various industries, including cosmetics, food, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and conditioning properties, making it a valuable ingredient in many formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrose hexapalmitate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of palmitic acid. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a basic catalyst at elevated temperatures around 90°C . Another method involves reacting sucrose directly with edible fats or oils containing palmitic acid to produce a mixture of sucrose esters and mono- and diglycerides .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale transesterification processes using high-purity sucrose and palmitic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose hexapalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and palmitic acid . Esterification reactions can be used to modify the compound further by introducing different fatty acid chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Esterification: Fatty acid derivatives (e.g., methyl palmitate) in the presence of a catalyst (e.g., sulfuric acid) and a solvent (e.g., DMF or DMSO).
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Esterification: Modified sucrose esters with different fatty acid chains.
Aplicaciones Científicas De Investigación
Sucrose hexapalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of sucrose hexapalmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and stabilization in various formulations . The molecular targets include lipid bilayers and protein interfaces, where it helps in maintaining the structural integrity and functionality of the formulations .
Comparación Con Compuestos Similares
Similar Compounds
- Sucrose laurate
- Sucrose stearate
- Sucrose oleate
- Sucrose myristate
Comparison and Uniqueness
Sucrose hexapalmitate is unique due to its specific fatty acid chain length (palmitic acid) which provides distinct emulsifying and stabilizing properties compared to other sucrose esters. For example, sucrose laurate (with lauric acid) has a shorter fatty acid chain, making it more suitable for applications requiring higher solubility and lower melting points . Sucrose stearate (with stearic acid) has a longer fatty acid chain, offering higher melting points and more robust emulsifying properties .
Propiedades
Número CAS |
29130-29-8 |
|---|---|
Fórmula molecular |
C108H202O17 |
Peso molecular |
1772.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(hexadecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C108H202O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-96(110)117-92-95-103(120-98(112)87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106(123-101(115)90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108(124-95,93-118-97(111)86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)125-107-105(122-100(114)89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)104(102(116)94(91-109)119-107)121-99(113)88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h94-95,102-107,109,116H,7-93H2,1-6H3/t94-,95-,102-,103-,104+,105-,106+,107-,108+/m1/s1 |
Clave InChI |
YKTAGVFDZFPTJQ-XSSHIOHGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



